Bromomethyl methyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155338. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

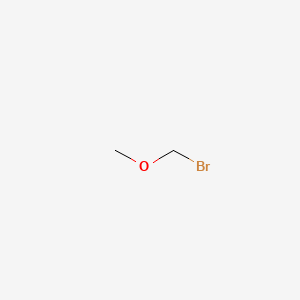

Structure

3D Structure

Properties

IUPAC Name |

bromo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMFGQBENKSWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065341 | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Bromomethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13057-17-5 | |

| Record name | Bromomethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomethyl methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromomethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Bromomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of bromomethyl methyl ether. The information is intended for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Core Properties

This compound, also known as methoxymethyl bromide (MOM-Br), is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups. Its utility is underscored by its reactivity and the stability of the resulting methoxymethyl (MOM) ether under various conditions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅BrO | [1][2][3] |

| Molecular Weight | 124.96 g/mol | [1][2][3] |

| CAS Number | 13057-17-5 | [1][2][3] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][4] |

| Boiling Point | 87 °C (lit.) | [1][2][4] |

| Density | 1.531 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.456 (lit.) | [1][4] |

| Flash Point | 80 °F (26.7 °C) | [1] |

| Water Solubility | Sparingly soluble | [1][4] |

| Sensitivity | Moisture sensitive | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectroscopic information is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data Source / Reference |

| ¹H NMR | Available from suppliers like Sigma-Aldrich. |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectroscopy | Available from suppliers like Sigma-Aldrich (Neat) |

| Raman Spectroscopy | Available from suppliers like Sigma-Aldrich |

Synthesis and Handling

Synthesis of this compound

This compound can be synthesized through the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by a Lewis acid such as zinc bromide.[4]

Experimental Protocol: Synthesis of this compound [4]

Materials:

-

Dimethoxymethane (DMM)

-

Acetyl bromide (AcBr)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Ice bath

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly dried ZnBr₂ in dimethoxymethane (1.2 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetyl bromide (1.0 equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Set up a distillation apparatus and perform a first distillation. Collect the fraction boiling between 80-86 °C, which will be a mixture of this compound and methyl acetate.

-

Perform a second fractional distillation of the collected mixture. The pure this compound will distill at approximately 82 °C.

Yield: Approximately 93%.[4]

The logical workflow for the synthesis is depicted in the following diagram:

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a lachrymator, a possible carcinogen, and is destructive to mucous membranes, eyes, and skin.[4] It is also flammable and moisture-sensitive.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store in a tightly sealed container in a cool, dry place (2-8°C).[1][4]

Applications in Organic Synthesis

The primary application of this compound is as a protecting group for alcohols, converting them into methoxymethyl (MOM) ethers.[2] This protection is advantageous because MOM ethers are stable to a wide range of nucleophilic and basic conditions, yet can be readily cleaved under acidic conditions.

Protection of Alcohols as MOM Ethers

The protection of an alcohol is typically achieved by reacting it with this compound in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Experimental Protocol: MOM Protection of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Add DIPEA (2.0-4.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound (1.5-3.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The general workflow for the protection of an alcohol using this compound is illustrated below:

Reactivity and Selectivity

This compound exhibits high reactivity towards oxygen nucleophiles like alcohols.[5] Its reactivity with other nucleophiles, such as amines and thiols, is also significant.[5] This broad reactivity necessitates careful planning in complex syntheses to ensure chemoselectivity.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable method for the protection of hydroxyl groups. A thorough understanding of its physical properties, synthesis, and handling procedures, as outlined in this guide, is paramount for its safe and effective use in the laboratory. Its application in the synthesis of complex molecules, including pharmaceuticals, highlights its importance to the scientific community.[4][6]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bromomethyl Methyl Ether (CAS 13057-17-5)

Abstract

This compound (BMME), registered under CAS number 13057-17-5, is a vital reagent in organic synthesis, primarily utilized for the introduction of the methoxymethyl (MOM) protecting group for alcohols and other functional groups.[1][2] Its unique reactivity profile also allows it to serve as a key intermediate in the synthesis of complex molecules, including pharmaceutical agents.[3][] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis protocols, applications in drug development, reactivity, and detailed safety and handling procedures. The information is curated to support researchers and professionals in leveraging this compound's synthetic utility while ensuring safe laboratory practices.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[5][6][7] It is classified as a flammable liquid and is known for its high reactivity as an alkylating agent.[3][5] It is sparingly soluble in water but soluble in many organic solvents.[6][8]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | bromo(methoxy)methane | [5] |

| Synonyms | Methoxymethyl bromide, BMME, MOM-Br | [6][9][10] |

| CAS Number | 13057-17-5 | [5] |

| Molecular Formula | C₂H₅BrO | [5] |

| Molecular Weight | 124.96 g/mol | [5][9] |

| Appearance | Colorless to light yellow liquid | [6][11] |

| Odor | Pungent | [5][7] |

| Density | 1.531 g/mL at 25 °C | [8] |

| Boiling Point | 87-88 °C | [8][12] |

| Refractive Index | n20/D 1.456 | [8] |

| Solubility | Sparingly soluble in water |[8][11] |

Table 2: Thermodynamic and Computed Properties

| Property | Value | Reference(s) |

|---|---|---|

| Flash Point | 26 - 27 °C (80 °F) | [11][12] |

| Vapor Pressure | 72.9 mmHg at 25°C | [11] |

| ΔfG° (Standard Gibbs free energy of formation) | -124.72 kJ/mol | [9] |

| ΔfH°gas (Enthalpy of formation at standard conditions) | -190.50 kJ/mol | [9] |

| ΔvapH° (Enthalpy of vaporization) | 28.89 kJ/mol |[9] |

Synthesis and Preparation

This compound can be prepared through several synthetic routes. A common laboratory-scale synthesis involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by zinc bromide.[13][14]

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis and Drug Development

The primary application of this compound is as a protecting group for hydroxyl functionalities.[3] It reacts with alcohols to form methoxymethyl (MOM) ethers, which are stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.[3][15][16]

Protection of Alcohols

The MOM group is widely used in multi-step syntheses of complex molecules to temporarily mask reactive hydroxyl groups, allowing for selective transformations at other sites.[11][17]

References

- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 2. This compound [myskinrecipes.com]

- 3. Buy this compound | 13057-17-5 [smolecule.com]

- 5. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 13057-17-5: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound | 13057-17-5 [chemicalbook.com]

- 9. This compound (CAS 13057-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [webbook.nist.gov]

- 11. lookchem.com [lookchem.com]

- 12. This compound | 13057-17-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Page loading... [guidechem.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 16. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 17. uwindsor.ca [uwindsor.ca]

An In-depth Technical Guide to Bromomethyl Methyl Ether

For researchers, scientists, and drug development professionals, bromomethyl methyl ether (BMME) is a valuable reagent in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is a reactive compound used as an intermediate in various chemical syntheses.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅BrO | [3][4][] |

| Molecular Weight | 124.96 g/mol | [4][][6][7] |

| CAS Number | 13057-17-5 | [3][4] |

| Density | 1.531 g/mL at 25 °C | [1] |

| Boiling Point | 87 °C | [1] |

| Flash Point | 27 °C (80.6 °F) - closed cup | |

| Refractive Index | n20/D 1.456 | [1] |

| Solubility | Sparingly soluble in water. | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

A common method for the preparation of this compound involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by zinc bromide.[8]

Materials:

-

Dimethoxymethane (DMM)

-

Acetyl bromide (AcBr)

-

Zinc bromide (ZnBr₂), freshly dried

-

Ice bath

-

Distillation apparatus

Procedure:

-

Dissolve freshly dried ZnBr₂ in 1.2 equivalents of dimethoxymethane.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add 1 equivalent of acetyl bromide to the mixture.[8]

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 1.5 hours.[8]

-

Perform a first distillation, collecting the fraction that boils between 80°C and 86°C. This fraction contains a mixture of this compound and methyl acetate.[8]

-

A second, fractional distillation is performed on the collected mixture to yield pure this compound, which has a boiling point of 87°C.[8]

This compound is frequently used to protect hydroxyl groups as methoxymethyl (MOM) ethers.[1][9] This is particularly useful in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions.

Materials:

-

Alcohol substrate

-

This compound (MOMBr)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

Anhydrous aprotic solvent (e.g., Toluene)

-

Ammonium (B1175870) chloride (NH₄Cl) solution (saturated)

-

Ethyl acetate

Procedure:

-

Dissolve the alcohol substrate in the anhydrous aprotic solvent.

-

Add the non-nucleophilic base to the solution.

-

Add this compound to the reaction mixture. The reaction is often exothermic and may require cooling to maintain the desired temperature.[10]

-

Stir the reaction at room temperature until the starting material is consumed, which can be monitored by techniques such as HPLC or TLC.[10]

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride to decompose any remaining this compound.[10]

-

The product is then extracted with an organic solvent like ethyl acetate, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure to yield the MOM-protected alcohol.

Reaction Mechanisms and Workflows

The utility of this compound in organic synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions.

The synthesis of this compound from dimethoxymethane and acetyl bromide is a straightforward process that can be visualized as a two-stage distillation purification.

Caption: Workflow for the synthesis of this compound.

This compound readily undergoes Sₙ2 reactions with nucleophiles due to its primary alkyl halide structure.[2] This mechanism is key to its function as a protecting group for alcohols.

Caption: Sₙ2 reaction mechanism of this compound.

Applications in Drug Development

This compound is a significant intermediate in the synthesis of pharmaceuticals.[2] Its ability to introduce the methoxymethyl (MOM) protecting group is crucial in the synthesis of complex, biologically active molecules.[8]

Notable applications include:

-

Synthesis of Immunosuppressants: It has been used in the enantiocontrolled synthesis of intermediates for the macrocyclic immunosuppressant FK-506.[9]

-

Antibiotic Development: It is used in the synthesis of 1-methoxymethyl-4-tritylthio-2-azetidinone, a key intermediate for certain β-lactam antibiotics.[9]

-

Glycosidase Inhibitors: The compound acts as a reagent in the synthesis and evaluation of hydroxymethyl-aminocyclitols as potential glycosidase inhibitors.[]

-

Cancer Therapy: It is utilized in the preparation of pyridine (B92270) derivatives designed to minimize CYP2C9 inhibition for cancer therapy.[]

-

Sickle Cell Disease Treatment: It was a reagent in the discovery of GBT440, an orally bioavailable R-state stabilizer of sickle cell hemoglobin.[]

The reactivity of this compound allows it to be used to generate new drug molecules or modify existing ones, playing a vital role in the clinical screening of new active pharmaceutical ingredients.[8]

References

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 13057-17-5 [smolecule.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound - CAS:13057-17-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 13057-17-5 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Bromomethyl Methyl Ether

This guide provides a comprehensive overview of bromomethyl methyl ether (BMME), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and applications, with a strong emphasis on safety and handling.

Chemical Identity and Structure

This compound, also known as methoxymethyl bromide (MOM-Br), is a halogenated ether widely used in organic chemistry. Its primary application is as a reagent for the protection of hydroxyl groups.

-

Linear Formula : BrCH₂OCH₃[4]

The molecular structure consists of a methyl ether group attached to a bromomethyl group.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a pungent odor.[2][7][8] It is sparingly soluble in water and is sensitive to moisture.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 124.96 g/mol | [1][2][4] |

| Density | 1.531 g/mL at 25 °C | [1][8] |

| Boiling Point | 87 °C | [8] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [4][8] |

| Refractive Index | n20/D 1.456 | [1][8] |

| XLogP3 | 0.9 | [2] |

| Topological Polar Surface Area | 9.2 Ų | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Source(s) |

| ¹H NMR | Spectra available from suppliers like Sigma-Aldrich. | [2] |

| ¹³C NMR | Spectra available from suppliers like Sigma-Aldrich. | [2] |

| Infrared (IR) | Neat spectra are available. Key vibrations include C-H stretching and deformation, and C-Br stretching (750-550 cm⁻¹). | [2][9][10] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available through databases like the NIST WebBook. | [2][3][11] |

Synthesis and Experimental Protocols

This compound can be synthesized from commercially available and inexpensive starting materials, making it suitable for large-scale production.[12]

Experimental Protocol: Synthesis from Dimethoxymethane (B151124) and Acetyl Bromide [12]

This protocol describes the synthesis of this compound (MOMBr) via the reaction of dimethoxymethane (DMM) with acetyl bromide (AcBr) using zinc bromide (ZnBr₂) as a catalyst.

Materials:

-

Zinc Bromide (ZnBr₂), freshly dried

-

Dimethoxymethane (DMM), 1.2 equivalents

-

Acetyl Bromide (AcBr), 1.0 equivalent

-

Ice bath

-

Water bath

-

Distillation apparatus

Procedure:

-

Dissolve freshly dried ZnBr₂ in DMM (1.2 eq.) in a reaction flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add AcBr (1.0 eq.) to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature in a water bath.

-

Stir the mixture at room temperature for 1.5 hours.

-

Perform a first distillation. Collect the fraction boiling between 80 °C and 86 °C (oil bath temperature). This fraction contains a mixture of this compound and methyl acetate.

-

Perform a second, fractional distillation of the collected mixture.

-

Collect the pure this compound, which distills at 82 °C, as a colorless oily substance. The reported yield for this procedure is approximately 93%.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound technical grade, 90 13057-17-5 [sigmaaldrich.com]

- 5. This compound, tech. 90% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. lookchem.com [lookchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CH3Br infrared spectrum of bromomethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. This compound [webbook.nist.gov]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Bromomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromomethyl methyl ether (BMME), a versatile reagent in organic synthesis. It covers its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and application, and a visualization of its reaction mechanism. This document is intended to serve as a valuable resource for professionals in research, chemical development, and drug discovery.

Chemical Identity and Synonyms

This compound is a haloether commonly used as a protecting group for alcohols in multi-step organic synthesis. Its systematic IUPAC name is bromo(methoxy)methane.[1][2] A comprehensive list of its synonyms and identifiers is provided below to facilitate literature and database searches.

| Identifier Type | Value |

| IUPAC Name | bromo(methoxy)methane[1][2] |

| CAS Number | 13057-17-5[1][3] |

| Molecular Formula | C₂H₅BrO[1][3] |

| Molecular Weight | 124.96 g/mol [1][4] |

| Common Synonyms | Methoxymethyl bromide, MOMBr, Bromomethoxymethane, Methyl(bromomethyl) ether, BMME~Methoxymethylbromide, Ether, bromomethyl methyl, Methane, bromomethoxy-[1][4] |

| InChI | InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3[1][3] |

| InChIKey | JAMFGQBENKSWOF-UHFFFAOYSA-N[1][3] |

| SMILES | COCBr[1][5] |

| PubChem CID | 83093[2] |

| MDL Number | MFCD00000171[6] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid[4] |

| Boiling Point | 87 °C (lit.)[4] |

| Density | 1.531 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.456 (lit.)[4] |

| Flash Point | 80 °F (27 °C)[4] |

| Water Solubility | Sparingly soluble[4] |

| Sensitivity | Moisture Sensitive[4] |

| Storage Temperature | 2-8°C[4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the protection of alcohols are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from dimethoxymethane (B151124) and acetyl bromide.[1]

Materials:

-

Dimethoxymethane (DMM)

-

Acetyl bromide (AcBr)

-

Zinc bromide (ZnBr₂), freshly dried

-

Round-bottom flask

-

Stirring apparatus

-

Distillation apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve freshly dried ZnBr₂ in 1.2 equivalents of dimethoxymethane.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add 1.0 equivalent of acetyl bromide to the cooled mixture with stirring.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 1.5 hours.

-

Set up a distillation apparatus and perform a first distillation. Collect the fraction boiling between 80-86 °C. This fraction will be a mixture of this compound and methyl acetate.

-

Perform a second fractional distillation of the collected mixture. Collect the pure this compound, which distills at approximately 82 °C.[1]

Protection of Alcohols as Methoxymethyl (MOM) Ethers

This protocol details a general procedure for the protection of a primary or secondary alcohol using this compound (or its chloro-analog, Chloromethyl methyl ether, which is often used) and a non-nucleophilic base.

Materials:

-

Alcohol substrate

-

Anhydrous dichloromethane (B109758) (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

This compound (or Chloromethyl methyl ether)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (2.0-4.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add this compound (1.5-3.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure MOM-protected alcohol.

Reaction Mechanism and Visualization

The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The non-nucleophilic base, typically DIPEA, deprotonates the alcohol to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion and forming the methoxymethyl ether.

Below is a DOT language script to generate a diagram of this reaction mechanism.

Reaction mechanism for the MOM protection of an alcohol.

Spectroscopic Data

While the actual spectra are not reproduced here, the following table summarizes the types of spectroscopic data available for this compound in various databases. This information is critical for reaction monitoring and product characterization.

| Spectroscopic Technique | Database/Source |

| ¹H NMR | PubChem, SpectraBase[7] |

| ¹³C NMR | PubChem, SpectraBase[7] |

| FT-IR | PubChem, SpectraBase, NIST WebBook[1][7] |

| Mass Spectrometry (GC-MS) | NIST WebBook, PubChem[1][7] |

| Raman Spectroscopy | PubChem[7] |

This guide provides foundational knowledge and practical protocols for the effective use of this compound in a laboratory setting. Researchers are advised to consult the original literature and safety data sheets for a comprehensive understanding of the hazards and handling precautions associated with this reagent.

References

- 1. guidechem.com [guidechem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. This compound | 13057-17-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US20040242799A1 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Bromomethyl methyl ether safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Bromomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (BMME), a member of the haloether chemical class, serves as a reagent in organic synthesis, particularly for the introduction of the methoxymethyl (MOM) protecting group for alcohols.[1][2][3] Despite its utility, BMME presents significant health and safety concerns that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, including its physical and chemical properties, hazard classifications, and recommended safety protocols. Due to the limited availability of detailed experimental studies specifically for BMME, this guide also draws upon data for the closely related and well-studied analogue, chloromethyl methyl ether (CMME), to infer potential mechanisms of toxicity.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use in a laboratory setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₅BrO | [4] |

| Molecular Weight | 124.96 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 87 °C (literature) | |

| Density | 1.531 g/mL at 25 °C (literature) | |

| Flash Point | 26 °C / 78.8 °F | [5] |

| Refractive Index | n20/D 1.456 (literature) | |

| Solubility in Water | Sparingly soluble; reacts with water | |

| Sensitivity | Moisture sensitive | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications and statements.

GHS Hazard Classifications

| Hazard Class | Category | Source(s) |

| Flammable Liquids | 3 | [4][5] |

| Acute Toxicity, Oral | 4 | [4][5] |

| Acute Toxicity, Dermal | 4 | [4][5] |

| Acute Toxicity, Inhalation | 4 | [4][5] |

| Skin Corrosion/Irritation | 2 | [4][5] |

| Serious Eye Damage/Eye Irritation | 2 | [4][5] |

| Carcinogenicity | 2 | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | [4][5] |

GHS Hazard Statements

| Code | Statement | Source(s) |

| H226 | Flammable liquid and vapor | [4] |

| H302 | Harmful if swallowed | [4] |

| H312 | Harmful in contact with skin | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H332 | Harmful if inhaled | [4] |

| H335 | May cause respiratory irritation | [4] |

| H351 | Suspected of causing cancer | [7][8] |

Toxicological Information

| Endpoint | Value/Classification | Source(s) |

| Acute Oral Toxicity | Category 4 | [5] |

| Acute Dermal Toxicity | Category 4 | [5] |

| Acute Inhalation Toxicity (Vapors) | Category 4 | [5] |

| Skin Irritation | Category 2 (Causes skin irritation) | [5] |

| Eye Irritation | Category 2 (Causes serious eye irritation) | [5] |

| Carcinogenicity | Category 2 (Suspected human carcinogen) | [5][9] |

Given the classification of this compound as a suspected carcinogen and its structural similarity to chloromethyl methyl ether (a known human carcinogen), it should be handled with extreme caution.[1]

Experimental Protocols

While specific experimental reports for this compound are scarce, the following sections describe generalized methodologies for key toxicological endpoints, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation

A standard protocol for assessing acute dermal irritation involves the following steps:

-

Animal Model: Healthy, young adult albino rabbits are typically used.[7][10]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[7][10]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.[7]

-

Exposure: The exposure duration is typically 4 hours.[10]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[11]

-

Scoring: The reactions are scored according to a standardized system, and the mean scores are used to classify the substance's irritation potential.[11]

Acute Eye Irritation

In vivo eye irritation testing is increasingly being replaced by in vitro methods. A common in vitro protocol using a reconstructed human cornea-like epithelial (RhCE) tissue model is as follows:

-

Test System: A commercially available RhCE tissue model is used.[12]

-

Application: The test substance (liquid or solid) is applied topically to the surface of the RhCE tissue.[12]

-

Exposure: The exposure time is defined, for example, 30 minutes for liquids.[12]

-

Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using a quantitative assay, such as the MTT assay.[13]

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to negative controls.[12]

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for assessing the safety of a chemical substance like this compound, from initial identification to risk management.

Caption: A generalized workflow for chemical safety assessment.

Handling and Safety Precautions

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14][5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[14][5]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[14][5]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][16]

-

Ensure eyewash stations and safety showers are close to the workstation.[5][16]

Storage

-

Store refrigerated.[6]

-

Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur.[5][18]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[5][18]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][18]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][18]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[5][18]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[5][16]

Disposal Considerations

-

Dispose of this material and its container as hazardous waste.[18]

-

Follow all federal, state, and local regulations for chemical waste disposal.[5]

Conclusion

This compound is a useful reagent in organic synthesis but poses significant health and safety risks, including flammability, acute toxicity, skin and eye irritation, and suspected carcinogenicity. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. Due to the limited specific toxicological data for BMME, a cautious approach informed by the known hazards of the analogous compound, chloromethyl methyl ether, is warranted. A thorough understanding of and adherence to the safety guidelines outlined in this document are essential for the safe handling and use of this compound.

References

- 1. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. This compound | 13057-17-5 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Mortality patterns among workers exposed to chloromethyl ethers--a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. canada.ca [canada.ca]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. taglus.com [taglus.com]

- 11. criver.com [criver.com]

- 12. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. dec.alaska.gov [dec.alaska.gov]

- 17. Buy this compound | 13057-17-5 [smolecule.com]

- 18. epa.gov [epa.gov]

Physical and chemical properties of Bromomethyl methyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bromomethyl methyl ether (BMME), a versatile but hazardous reagent. The information is intended for professionals in research and development who require detailed data for experimental design, safety protocols, and synthesis applications.

Chemical Identity

This compound, with the CAS number 13057-17-5, is an organic compound classified as both an alkyl halide and an ether.[1] Its structure features a bromomethyl group attached to a methyl ether, making it a reactive alkylating agent.[1][2]

-

IUPAC Name : bromo(methoxy)methane[3]

-

Synonyms : Methoxymethyl bromide (MOMBr), Bromo(methoxy)methane, Methane, bromomethoxy-[3][4][5]

Physical Properties

This compound is a colorless to light yellow, clear liquid with a distinct odor.[1][4][5] It is sensitive to moisture and should be handled accordingly.[4][5]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 87 °C (lit.) | [4][5][7] |

| Density | 1.531 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.456 (lit.) | [4][5][7] |

| Flash Point | 80 °F (26.7 °C) | [4][5] |

| Vapor Pressure | 72.9 mmHg at 25°C | [5] |

| Melting Point | N/A | [5] |

Solubility

BMME has limited solubility in water but is soluble in various organic solvents.[1][4][8]

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble | [4][5] |

| Chloroform | Soluble | [4][8] |

| Methanol | Slightly Soluble | [4][8] |

| Organic Solvents | Generally soluble | [1] |

Chemical Properties and Reactivity

BMME is a highly reactive molecule primarily used as an electrophilic reagent in organic synthesis.[2]

-

Protecting Group Chemistry : Its most common application is as a reagent for protecting hydroxyl groups (-OH) by converting them into methoxymethyl (MOM) ethers.[2][4][5] These MOM ethers are stable under a variety of reaction conditions but can be readily cleaved when needed.[2]

-

Alkylating Agent : The presence of the bromomethyl group makes it a potent alkylating agent.[2] It readily undergoes nucleophilic substitution reactions.[2]

-

Reactivity with Nucleophiles : It exhibits high reactivity towards oxygen nucleophiles (alcohols, phenols), moderate reactivity with nitrogen nucleophiles (amines), and excellent reactivity with softer nucleophiles like sulfur (thiols).[2]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9] Exposure to moisture, heat, open flames, and sources of ignition should be avoided.[9][10]

-

Hazardous Decomposition : When heated to decomposition, it can produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

Applications in Drug Development and Organic Synthesis

BMME's unique reactivity profile makes it a valuable tool in the multi-step synthesis of complex, biologically active molecules.[2]

-

Immunosuppressants : It was famously used in the enantiocontrolled synthesis of an intermediate for the potent macrocyclic immunosuppressant drug FK-506.[2][4][11]

-

Heterocyclic Chemistry : It has been applied in the synthesis of heterocyclic compounds such as 1-methoxymethyl-4-tritylthio-2-azetidinone, a potential intermediate in drug discovery.[2][4][11]

-

Pharmaceutical Intermediates : It serves as a key intermediate for generating new drug molecules by reacting with existing active compounds.[12]

The following diagram illustrates the primary application of this compound in protecting an alcohol functional group.

Experimental Protocols

Synthesis of this compound

A reported method for preparing this compound involves the reaction of dimethoxymethane (B151124) (DMM) with acetyl bromide (AcBr) in the presence of zinc bromide (ZnBr₂).[12]

Materials:

-

Dimethoxymethane (DMM)

-

Zinc Bromide (ZnBr₂), freshly dried

-

Acetyl Bromide (AcBr)

Procedure:

-

Dissolve freshly dried ZnBr₂ in DMM (1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add AcBr (1 equivalent) to the cooled solution.

-

After the addition is complete, warm the reaction mixture to room temperature and stir for 1.5 hours.

-

The product mixture is then subjected to distillation. The fraction containing BMME and methyl acetate (B1210297) is collected between 80°C and 86°C (oil bath temperature).

-

A final distillation of this fraction at 82°C yields pure this compound as a colorless oily substance.[12]

The following workflow diagram illustrates the synthesis process.

Spectroscopic Data

Spectroscopic data for this compound is available through various databases.

-

¹H NMR and ¹³C NMR : Spectra are available from suppliers like Sigma-Aldrich.[3]

-

Mass Spectrometry (GC-MS) : Data is available in the NIST Mass Spectrometry Data Center. The top three mass-to-charge ratio (m/z) peaks are observed at 45, 29, and 15.[3]

-

Infrared (IR) Spectroscopy : FTIR spectra (neat) are available from sources like Sigma-Aldrich.[3]

-

Raman Spectroscopy : Data is available from suppliers like Sigma-Aldrich.[3]

Safety and Handling

This compound is a hazardous substance and requires strict safety protocols.[2]

-

Hazards :

-

Handling :

-

Use in a well-ventilated area or fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][13]

-

Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[10][13][14]

-

Ensure eyewash stations and safety showers are readily accessible.[10][14]

-

-

Storage :

References

- 1. CAS 13057-17-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 13057-17-5 [smolecule.com]

- 3. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13057-17-5 [chemicalbook.com]

- 5. Cas 13057-17-5,this compound | lookchem [lookchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 13057-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound technical grade, 90 13057-17-5 [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility and Application of Bromomethyl Methyl Ether in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl methyl ether (BrCH₂OCH₃), also known as methoxymethyl bromide (MOM-Br), is a vital reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups as methoxymethyl (MOM) ethers.[1][2] Its utility is particularly pronounced in multi-step syntheses of complex molecules, including pharmaceuticals, where the selective masking of reactive functional groups is paramount.[2] The efficiency of reactions involving this compound is intrinsically linked to its solubility in the chosen solvent system. This guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for its use as a protecting agent, and a generalized methodology for determining its solubility.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe and effective handling.

| Property | Value |

| CAS Number | 13057-17-5 |

| Molecular Formula | C₂H₅BrO |

| Molecular Weight | 124.96 g/mol |

| Appearance | Clear, colorless to light yellow liquid[1][3] |

| Boiling Point | 87 °C (lit.)[1][3] |

| Density | 1.531 g/mL at 25 °C (lit.)[1][3] |

| Refractive Index | n20/D 1.456 (lit.)[1][3] |

| Flash Point | 80 °F[1] |

| Sensitivity | Moisture Sensitive[1][3] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [1][3] |

| Chloroform | Soluble | [3] |

| Methanol | Slightly soluble | [3] |

Based on the principle of "like dissolves like," this compound, a polar aprotic molecule, is expected to be soluble in a range of common organic solvents.[4] Alkyl halides generally tend to dissolve in organic solvents where the intermolecular forces are of similar strength to those in the pure solute and solvent.[4]

Predicted Solubility in Common Organic Solvents

The following table provides a predicted solubility profile based on the polarity and functional group characteristics of this compound and various organic solvents.

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Non-Polar | |||

| Hexane | C₆H₁₄ | Non-Polar | Low |

| Toluene | C₇H₈ | Non-Polar | Moderate |

| Polar Aprotic | |||

| Diethyl Ether | (C₂H₅)₂O | Low | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Moderate | Soluble |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Moderate | Soluble |

| Acetone | C₃H₆O | High | Soluble |

| Acetonitrile (ACN) | C₂H₃N | High | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | High | Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble |

| Polar Protic | |||

| Ethanol | C₂H₅OH | High | Soluble |

Experimental Protocols

Due to the absence of specific published methods for the quantitative determination of this compound solubility, this section provides a generalized, yet detailed, experimental protocol for determining the solubility of a reactive compound in organic solvents. Following this, a well-established protocol for the primary application of this compound—the protection of alcohols—is presented.

Protocol for Determination of Solubility in Organic Solvents

This protocol outlines the isothermal equilibrium method, a common technique for determining the solubility of a compound at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (anhydrous)

-

Small, sealable glass vials with PTFE-lined caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions: a. To a series of vials, add a measured volume (e.g., 2.0 mL) of each organic solvent to be tested. b. Add an excess of this compound to each vial. An excess is visually confirmed by the presence of an undissolved phase. c. Tightly seal the vials to prevent solvent evaporation and ingress of moisture. d. Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stirrer and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, stop the stirring and allow the undissolved material to settle for at least 1 hour within the constant temperature bath. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles. d. Accurately weigh the filtered solution. e. Dilute the filtered solution to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility.

-

Analysis and Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in each solvent. b. Analyze the calibration standards and the diluted samples by GC or HPLC. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in the desired units, such as g/100 mL or mol/L.

Protocol for the Protection of a Primary Alcohol using this compound

This protocol describes a typical procedure for the formation of a methoxymethyl (MOM) ether from a primary alcohol.

Materials and Equipment:

-

Primary alcohol

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: a. To a dry, inerted round-bottom flask, add the primary alcohol (1.0 equivalent) and anhydrous dichloromethane. b. Cool the solution to 0 °C in an ice bath. c. Add N,N-diisopropylethylamine (2.0-3.0 equivalents) to the stirred solution.

-

Addition of this compound: a. Slowly add this compound (1.5-2.0 equivalents) dropwise to the reaction mixture. b. Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring the Reaction: a. Monitor the progress of the reaction by TLC until the starting alcohol is consumed.

-

Workup: a. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with dichloromethane (2 x volume). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure MOM-protected alcohol.

Visualizations

Experimental Workflow for Alcohol Protection

The following diagram illustrates the general workflow for the protection of an alcohol with this compound.

References

Unlocking Synthetic Complexity: A Technical Guide to the Research Applications of Bromomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethyl methyl ether (BOM-Br or MOM-Br), a reactive haloether, serves as a cornerstone reagent in modern organic synthesis, primarily for the introduction of the methoxymethyl (MOM) protecting group. This acetal-based protecting group has proven indispensable for the temporary masking of hydroxyl and other nucleophilic functional groups, facilitating complex, multi-step syntheses of high-value molecules, including pharmaceuticals and natural products. Its widespread adoption stems from the ease of its introduction, its stability across a broad range of reaction conditions, and the numerous mild methods available for its subsequent removal. This technical guide provides an in-depth exploration of the research applications of this compound, featuring detailed experimental protocols, quantitative data on its reactivity, and a focus on its role in the synthesis of biologically active compounds and the modulation of key signaling pathways.

Introduction to this compound

This compound is a colorless to light yellow liquid primarily utilized as a reagent for the protection of hydroxyl groups as their methoxymethyl (MOM) ethers.[1][2] This protection strategy is crucial in synthetic organic chemistry to prevent sensitive functional groups from undergoing unwanted reactions during a synthetic sequence.[1] The MOM group is stable to a wide variety of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents, yet it can be readily cleaved under acidic conditions.[2][3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅BrO | [4] |

| Molecular Weight | 124.96 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 87 °C (lit.) | [1][5] |

| Density | 1.531 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index | n20/D 1.456 (lit.) | [1][5] |

| Flash Point | 80 °F (26.7 °C) | [1] |

| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [1][6] |

| Sensitivity | Moisture Sensitive | [1] |

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols for its handling. It is a lachrymator, a suspected carcinogen, and can cause irritation to the skin, eyes, and respiratory tract.[4][7]

| Hazard | Precautionary Measure | Reference(s) |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. | [7] |

| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [8] |

| Carcinogenicity | Suspected of causing cancer. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | [4][7] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [7][9] |

| Handling | Use only outdoors or in a well-ventilated area. Work under a fume hood. | [7][9] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C. | [1][5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Core Application: The Methoxymethyl (MOM) Protecting Group

The primary research application of this compound is the introduction of the methoxymethyl (MOM) protecting group onto alcohols and other nucleophilic functional groups.[10] This process, known as MOM protection, is a cornerstone of modern synthetic strategy.

Mechanism of MOM Protection

The protection of an alcohol with this compound typically proceeds via an SN2 reaction. The alcohol, often deprotonated by a non-nucleophilic base to enhance its nucleophilicity, attacks the electrophilic methylene (B1212753) carbon of BOM-Br, displacing the bromide leaving group.

Experimental Protocols for MOM Protection

This is a widely used and efficient method for the protection of primary, secondary, and tertiary alcohols.[11]

Reagents and Materials:

-

Alcohol (1.0 eq)

-

This compound (or Chloromethyl methyl ether) (1.5 - 3.0 eq)[11]

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 eq)[11]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DCM, add DIPEA (2.0-4.0 eq).[11]

-

Cool the solution to 0 °C in an ice bath.[11]

-

Add this compound (1.5-3.0 eq) dropwise to the stirred solution.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 4-18 hours, or until completion as monitored by Thin Layer Chromatography (TLC).[11][12]

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.[11]

-

Separate the layers, and extract the aqueous layer with DCM.[11]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure MOM-protected ether.[11]

| Substrate Type | Reagents | Solvent | Time | Yield | Reference(s) |

| Primary/Secondary Alcohol | BOM-Cl, DIPEA | CH₂Cl₂ | 4 - 18 h | 90 - 98% | [12] |

| Phenol | MOM-Cl, DIPEA | DMF | Overnight | High | [13] |

| Hindered Secondary/Tertiary Alcohol | MOM-Cl, DIPEA, NaI (catalyst) | CH₂Cl₂ | 16 h | 71 - 97% | [12] |

Experimental Protocols for MOM Deprotection

The MOM group is typically removed under acidic conditions.[10] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Reagents and Materials:

-

MOM-protected compound

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., DCM, Ethyl Acetate)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (using TFA):

-

Dissolve the MOM-protected compound (1.0 eq) in a mixture of DCM and TFA (e.g., 15:1 v/v).[14]

-

Stir the resulting solution at room temperature for 12 hours or until TLC analysis shows complete conversion.[14]

-

Dilute the reaction mixture with DCM and carefully quench with saturated aqueous NaHCO₃ solution.[14]

-

Separate the layers and extract the aqueous phase with DCM.[14]

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to give the deprotected alcohol.[14]

| Deprotection Reagent | Solvent | Temperature | Time | Yield | Reference(s) |

| HCl | MeOH/H₂O | Reflux | 3 - 8 h | 89 - 93% | [12] |

| HBr | MeCN/H₂O | Room Temp. | 2 h | 95% | [12] |

| TMSBr | CH₂Cl₂ | 0 °C | 30 min | 100% | [12] |

| ZnBr₂/n-PrSH | CH₂Cl₂ | Room Temp. | < 10 min | High | [15][16] |

| ZrCl₄ | Isopropanol | Reflux | - | High | [17] |

Applications in Drug Discovery and Development

The utility of this compound extends into the synthesis of complex, biologically active molecules that are pivotal in drug discovery and development.

Synthesis of the Immunosuppressant FK506 (Tacrolimus)

This compound was instrumental in the enantiocontrolled synthesis of a significant portion (carbons 18 to 35) of the macrocyclic immunosuppressant FK506 (Tacrolimus).[1][5] FK506 is widely used to prevent organ transplant rejection.[1]

FK506 exerts its immunosuppressive effects by inhibiting the calcineurin signaling pathway.[18] It first binds to the immunophilin FKBP12. This FK506-FKBP12 complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[18] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-ATc), which is required for its translocation into the nucleus.[18] By blocking NF-ATc nuclear import, FK506 prevents the transcription of genes encoding pro-inflammatory cytokines, most notably interleukin-2 (B1167480) (IL-2), which is essential for T-cell proliferation and activation.[18] FK506 has also been shown to modulate other signaling pathways, including mTOR/AKT and TGF-β signaling.[19]

Synthesis of GBT440 (Voxelotor) for Sickle Cell Disease

This compound is a reagent used in the discovery and synthesis of GBT440 (Voxelotor), an orally bioavailable R-state stabilizer of sickle cell hemoglobin.[20] GBT440 increases the affinity of hemoglobin for oxygen, thereby inhibiting the polymerization of sickle hemoglobin (HbS) under hypoxic conditions, which is the root cause of sickle cell disease.[20][21]

GBT440 forms a reversible covalent bond with the N-terminal valine of the α-chain of hemoglobin.[21][22] This interaction allosterically modifies the hemoglobin tetramer, stabilizing it in the high-oxygen-affinity R-state. By increasing the proportion of oxygenated hemoglobin, even in low-oxygen environments, GBT440 directly inhibits the polymerization of deoxygenated HbS, preventing red blood cell sickling, improving red blood cell deformability, and reducing blood viscosity.[21][23]

Other Pharmaceutical Applications

This compound has also been employed in the synthesis of other classes of biologically active molecules, including:

-

Hydroxymethyl-aminocyclitols as glycosidase inhibitors.

-

Pyridine derivatives for the inhibition of cytochrome P450 enzymes, such as CYP2C9, which are implicated in cancer therapy.[24][25]

-

1-methoxymethyl-4-tritylthio-2-azetidinone , a key intermediate in the development of various pharmaceuticals.[1][5]

Conclusion

This compound remains a vital tool in the arsenal (B13267) of the synthetic organic chemist. Its primary role in the introduction of the robust yet readily cleavable MOM protecting group has enabled the synthesis of a vast array of complex and valuable molecules. The applications highlighted in this guide, from the synthesis of the blockbuster immunosuppressant FK506 to the innovative sickle cell disease therapeutic GBT440, underscore the profound impact of this reagent on medicinal chemistry and drug development. A thorough understanding of its properties, reaction conditions, and safety protocols is paramount for its continued and successful application in cutting-edge research. As synthetic challenges become increasingly complex, the strategic use of protecting groups, facilitated by reagents like this compound, will undoubtedly continue to be a key enabler of scientific progress.

References

- 1. Cas 13057-17-5,this compound | lookchem [lookchem.com]

- 2. adichemistry.com [adichemistry.com]

- 3. MOM Ethers [organic-chemistry.org]

- 4. This compound | C2H5BrO | CID 83093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 溴甲基甲基醚 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13057-17-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. synarchive.com [synarchive.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. total-synthesis.com [total-synthesis.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Clinical and Experimental Pediatrics [e-cep.org]

- 22. Pharmacokinetics and pharmacodynamics of voxelotor (GBT440) in healthy adults and patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Global Blood Therapeutics' GBT440 Demonstrates Ability To Positively Impact Fundamental Sickle Cell Disease (SCD) Processes In Studies Presented At 2014 American Society of Hematology Conference - BioSpace [biospace.com]

- 24. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lachrymatory Properties of Bromomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromomethyl methyl ether (BMME) is a reactive, colorless to light yellow liquid recognized for its utility as a protecting group for alcohols in organic synthesis. However, its handling is complicated by its potent lachrymatory and irritant properties. This technical guide provides a comprehensive examination of the probable molecular mechanisms underlying the lachrymatory effects of this compound, its chemical reactivity, and the experimental protocols used to assess its sensory irritation potential. While specific quantitative data for BMME is scarce in publicly available literature, this guide synthesizes information from structurally related electrophilic compounds and general principles of sensory irritation to provide a robust framework for understanding and investigating its biological activity. The primary hypothesized mechanism of action involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory neurons.

Physicochemical Properties and Synthesis

This compound is an α-haloether with the chemical formula C₂H₅BrO.[1] Its reactivity is largely dictated by the presence of the electrophilic bromomethyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₅BrO | [1] |

| Molecular Weight | 124.96 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 87 °C | [1] |

| Density | 1.531 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.456 | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

A common laboratory synthesis involves the reaction of dimethoxymethane (B151124) with acetyl bromide, often catalyzed by a Lewis acid such as zinc bromide.[2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Dimethoxymethane (DMM)

-

Acetyl bromide (AcBr)

-

Anhydrous zinc bromide (ZnBr₂)

-

Toluene (optional, as solvent)

-

Three-necked flask equipped with a magnetic stirrer, addition funnel, and condenser

Procedure:

-

In a three-necked flask, dissolve anhydrous zinc bromide (catalytic amount, e.g., 0.01 mol%) in dimethoxymethane.[3] Toluene can be used as a solvent.[3]

-

Cool the mixture in an ice bath.

-

Slowly add acetyl bromide to the stirred solution via an addition funnel.[2] Maintain the temperature at 0 °C during the addition.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 1.5 hours.[2]

-

The resulting solution contains this compound and methyl acetate. The product can be purified by distillation.[2]

Lachrymatory Properties and Mechanism of Action